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Compound of Interest

Compound Name: 5-iodo-2-(1H-pyrrol-1-yl)pyridine

CAS No.: 338748-93-9

Cat. No.: B1621005

Get Quote

Introduction & Molecule Profile[1][2][3]
Compound Identity: 5-Iodo-2-(1H-pyrrol-1-yl)pyridine CAS: 338748-93-9 Molecular Formula:

C

H

IN

Molecular Weight: 270.07 g/mol

Scientific Significance: CAS 338748-93-9 serves as a high-value "bifunctional" scaffold in drug

discovery. It features two distinct reactive domains:[1][2]

Electrophilic Site (C5-Iodine): The iodine atom at the 5-position of the pyridine ring is highly

activated for oxidative addition by Palladium(0) species. It is significantly more reactive than

its bromo- or chloro-analogs, allowing for cross-coupling under milder conditions (lower

temperature, lower catalyst loading).
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Nucleophilic/Annulation Domain (Pyrrole Ring): The N-linked pyrrole ring is electron-rich.

While stable under standard cross-coupling conditions, it can participate in subsequent

intramolecular C-H activation or cyclization reactions (e.g., to form pyrrolo[1,2-a]quinolines or

naphthyridines) if specific Lewis acids or oxidants are introduced.

Core Applications:

Suzuki-Miyaura Coupling: Synthesis of biaryl kinase inhibitors.

Sonogashira Coupling: Introduction of alkynyl linkers for "Click" chemistry or subsequent

cyclization.

Heck Reaction: Vinylation for polymerization monomers or extended conjugation.

Mechanistic Insight & Catalyst Selection
The Challenge: Chelation & Deactivation
While the C-I bond is labile, the substrate contains two nitrogen atoms capable of coordinating

to the Palladium center:

Pyridine Nitrogen (sp²): A strong

-donor that can displace phosphine ligands, potentially leading to the formation of inactive
Pd(II) "bis-pyridine" complexes.

Pyrrole Nitrogen (sp²-like): Involved in aromaticity, thus less basic and less likely to poison

the catalyst, but the C2/C5 positions of the pyrrole are susceptible to electrophilic

palladation.

The Solution: Ligand Control
To prevent catalyst arrest, sterically bulky or bidentate ligands are required to enforce reductive

elimination and prevent substrate inhibition.

Recommended Catalyst System:Pd(dppf)Clngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">
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or Pd(PPh

){4}$.

Rationale: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand has a large

bite angle, stabilizing the Pd(II) intermediate and accelerating reductive elimination, which

is crucial for sterically congested biaryls.

Alternative (High Activity):Pd

(dba)

+ XPhos.

Rationale: For challenging couplings (e.g., with sterically hindered boronic acids), the

Buchwald dialkylbiaryl phosphine ligands (XPhos) prevent the formation of inactive Pd-

dimers.

Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl
Synthesis)
Target: Synthesis of 5-aryl-2-(pyrrol-1-yl)pyridines.

Reagents:

Substrate: 5-Iodo-2-(1H-pyrrol-1-yl)pyridine (1.0 equiv)

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

Catalyst: Pd(dppf)Cl

·CH

Cl

(3–5 mol%)

Base: K
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CO

(2.0 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

Inert Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a

magnetic stir bar. Purge with Argon or Nitrogen for 5 minutes.

Solvent Degassing: In a separate vessel, sparge 1,4-dioxane with Argon for 15 minutes to

remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).

Charge Reagents: Add CAS 338748-93-9 (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

Pd(dppf)Cl

(0.03 equiv) to the reaction vessel against a counter-flow of inert gas.

Addition of Liquids: Syringe in the degassed 1,4-dioxane (concentration ~0.1 M) followed by

the aqueous K

CO

solution.

Reaction:

Thermal: Heat to 80–90 °C for 4–12 hours. Monitor by TLC/LC-MS.

Microwave: Heat to 110 °C for 30–60 minutes (preferred for rapid screening).

Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove

Palladium black. Wash the pad with Ethyl Acetate.

Purification: Wash the filtrate with brine, dry over Na

SO

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
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Protocol B: Sonogashira Coupling (Alkynylation)
Target: Synthesis of 5-alkynyl-2-(pyrrol-1-yl)pyridines.

Reagents:

Substrate: CAS 338748-93-9 (1.0 equiv)

Coupling Partner: Terminal Alkyne (1.2 equiv)

Catalyst: Pd(PPh

)

Cl

(5 mol%)

Co-Catalyst: CuI (2 mol%)

Base/Solvent: Et

N (or DIPEA) / THF (1:1 ratio)

Step-by-Step Procedure:

Charge: Add substrate, Pd catalyst, and CuI to a dry vial.

Solvent: Add degassed THF and Triethylamine.

Alkyne Addition: Add the terminal alkyne dropwise at room temperature.

Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 50 °C. (Note:

The high reactivity of the C-I bond often allows RT coupling).

Quench: Dilute with NH

Cl (sat. aq) to chelate copper salts (blue color indicates removal). Extract with EtOAc.

Data Summary & Troubleshooting
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Parameter Standard Condition
Optimization for Low
Yields

Solvent 1,4-Dioxane / Water (4:1) DMF or Toluene (anhydrous)

Base

K

CO

Cs

CO

(anhydrous) or K

PO

Catalyst Pd(dppf)Cl

Pd

(dba)

+ SPhos / XPhos

Temperature 80 °C 100–120 °C (Microwave)

Common Issues:

Protodehalogenation (Loss of Iodine): Observed if the reaction is too hot or wet without

sufficient oxidative addition rate. Fix: Switch to anhydrous conditions and a more electron-

rich ligand (e.g., PCy

).

Homocoupling of Boronic Acid: Caused by oxygen. Fix: Rigorous degassing is mandatory.

Visualization of Workflows
Catalytic Cycle & Reaction Logic
The following diagram illustrates the specific pathway for CAS 338748-93-9, highlighting the

critical Oxidative Addition step at the C-I bond.
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Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 5-Iodo-2-(pyrrol-1-yl)pyridine.

Experimental Workflow Diagram
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Caption: Step-by-step experimental workflow for the cross-coupling protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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